molecular formula C20H11ClIN3O4 B11104708 4-chloro-2-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol CAS No. 318266-03-4

4-chloro-2-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol

Cat. No.: B11104708
CAS No.: 318266-03-4
M. Wt: 519.7 g/mol
InChI Key: ZLFDHJKLQSYCPC-UHFFFAOYSA-N
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Description

4-Chloro-2-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol is a Schiff base derivative characterized by a nitro group at position 6, a chlorine substituent at position 4, and an imino-linked benzoxazole moiety substituted with a 3-iodophenyl group.

Properties

CAS No.

318266-03-4

Molecular Formula

C20H11ClIN3O4

Molecular Weight

519.7 g/mol

IUPAC Name

4-chloro-2-[[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-nitrophenol

InChI

InChI=1S/C20H11ClIN3O4/c21-13-6-12(19(26)17(8-13)25(27)28)10-23-15-4-5-18-16(9-15)24-20(29-18)11-2-1-3-14(22)7-11/h1-10,26H

InChI Key

ZLFDHJKLQSYCPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol typically involves multiple steps. One common method includes the condensation of 2-chloro-6-hydroxybenzaldehyde with 4-nitroaniline in the presence of ethanol and glacial acetic acid. The mixture is refluxed for several hours, and the product is obtained after the evaporation of the solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The nitrophenol group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: The major product would be a corresponding quinone derivative.

    Reduction: The major product would be 4-chloro-2-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-aminophenol.

    Substitution: The major product would depend on the nucleophile used, resulting in various substituted phenol derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential use as a pharmaceutical agent. Its derivatives have been studied for:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The incorporation of iodine and nitro groups may enhance the biological activity through mechanisms such as DNA intercalation or inhibition of specific enzymes involved in cancer cell proliferation.

Antimicrobial Properties

Studies have shown that nitrophenol derivatives possess significant antimicrobial activity. The presence of halogens (like chlorine and iodine) in the structure may enhance this effect by disrupting microbial cell membranes or interfering with metabolic pathways.

Environmental Applications

4-Chloro-2-nitrophenol has been investigated for its role in:

  • Pollution Control : It is used in the degradation of hazardous organic pollutants in wastewater treatment processes. Its reactivity allows it to participate in photodegradation reactions, breaking down harmful substances into less toxic forms.

Material Science

The compound can be utilized in the synthesis of advanced materials:

  • Polymer Chemistry : It can serve as a building block for creating polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.

Case Studies

StudyFindings
Anticancer Activity A study demonstrated that derivatives of similar structures inhibited growth in breast cancer cell lines by inducing apoptosis through the mitochondrial pathway .
Antimicrobial Efficacy Research showed that compounds containing nitrophenol exhibited significant antibacterial activity against Staphylococcus aureus, suggesting potential for development as an antimicrobial agent .
Pollution Degradation A study on the photodegradation of 4-chloro-2-nitrophenol indicated that UV light exposure significantly reduced its concentration in aqueous solutions, highlighting its utility in environmental remediation .

Mechanism of Action

The mechanism of action of 4-chloro-2-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The nitrophenol group may participate in redox reactions, while the benzoxazole ring can interact with nucleic acids or proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzoxazole and Nitro Substituents

  • 4-Bromo-2-[(E)-{[2-(3,4-Dichlorophenyl)-1,3-Benzoxazol-5-yl]Imino}Methyl]-6-Methoxyphenol (): Substituents: Bromo (position 4), methoxy (position 6), and dichlorophenyl-benzoxazole. Key Differences: The methoxy group reduces acidity compared to the nitro group in the target compound. The dichlorophenyl and bromo substituents may enhance lipophilicity but reduce polar interactions compared to the iodophenyl group . Synthesis: Likely involves condensation of a benzoxazole-aldehyde with an aminophenol, similar to methods in .
  • 4-Chloro-2-[(Dimethylamino)Methyl]-6-Nitrophenol (): Substituents: Dimethylaminomethyl (position 2) instead of the benzoxazole-imino group. Properties: Lower molecular weight (230.65 g/mol) and orange solid appearance.

Schiff Base Derivatives with Heterocyclic Moieties

  • 4-{(E)-[(3-Butyl-5-Sulfanyl-4H-1,2,4-Triazol-4-yl)Imino]Methyl}-2-Methoxy-6-Nitrophenol (): Substituents: Methoxy (position 2), nitro (position 6), and a triazole-sulfanyl group. The methoxy group versus chlorine in the target compound alters electronic effects .
  • Sulfonamide Derivatives () :

    • Examples : Compounds 11–14 feature sulfonamide cores with chloro, nitro, and heterocyclic substituents (e.g., naphthalene, benzo-dioxolyl).
    • Synthesis : Reactions involve PTSA catalysis in toluene or p-dioxane over 4–15 hours. Melting points range from 177–180°C (compound 11), suggesting higher thermal stability than the target compound, which may decompose at similar temperatures due to its larger size .

Substituent Effects on Physical and Chemical Properties

Compound Key Substituents Molecular Weight (g/mol) Melting Point (°C) Synthetic Conditions
Target Compound Nitro, chloro, iodophenyl-benzoxazole ~510 (estimated) Not reported Likely Schiff base condensation
4-Bromo-2-...-6-Methoxyphenol Bromo, methoxy, dichlorophenyl ~530 Not reported Aldehyde-aminophenol condensation
Compound 11 () Chloro, benzo-dioxolyl ~600 177–180 15 hours, PTSA in toluene
4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol Dimethylaminomethyl, nitro 230.65 Not reported (orange solid) Not specified

Electronic and Steric Influences

  • Nitro Group: Enhances acidity (pKa ~4–6 for similar nitrophenols) and stabilizes the imine bond via resonance .
  • Chloro vs. Methoxy : Chloro is electron-withdrawing, while methoxy is electron-donating, altering solubility and reactivity .

Biological Activity

4-chloro-2-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis

The compound can be synthesized through several methodologies, including carbonylation–cyclization reactions. A notable method involves the reaction of ortho-iodophenols with cyanamide in the presence of palladium catalysts under specific conditions to yield 4H-benzoxazinones, which are structurally related to the target compound . The synthesis typically results in moderate to excellent yields and is characterized by its efficiency and selectivity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing a range of pharmacological properties:

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of benzoxazinones have shown efficacy against various bacterial strains, suggesting that the target compound may possess similar activity. In vitro studies demonstrated that certain derivatives inhibited the growth of pathogenic bacteria, indicating potential for development as antimicrobial agents .

Anticancer Properties

Compounds containing the benzoxazole moiety have been investigated for their anticancer effects. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. The nitrophenol group may enhance these effects by increasing the compound's reactivity towards cellular targets .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways.
  • Intercalation with DNA : Structural analogs have been shown to intercalate with DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cells, leading to cytotoxicity.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Antimicrobial Efficacy : A study on benzoxazinone derivatives revealed that specific substitutions led to enhanced antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
  • Cancer Cell Line Studies : Research involving human cancer cell lines demonstrated that compounds with similar structures induced apoptosis at concentrations as low as 25 µM, showcasing their potential as therapeutic agents against malignancies .

Data Tables

Activity Type IC50/Effect Reference
AntimicrobialMIC: 10 - 50 µg/mL
Anticancer (Apoptosis)IC50: 25 µM
Enzymatic InhibitionSpecific enzyme targets unknown

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-chloro-2-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol?

  • Methodology :

  • Use condensation reactions between substituted benzoxazole amines and nitro-phenolic aldehydes under reflux conditions (e.g., ethanol or DMF at 80–100°C).
  • Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).
  • Optimize yields by adjusting stoichiometric ratios (e.g., 1:1.2 for aldehyde:amine) and catalysts (e.g., acetic acid or p-toluenesulfonic acid) .
    • Key Data :
SolventCatalystTemp (°C)Yield (%)Reference
EthanolAcOH8062
DMFNone10048

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : Confirm imine (C=N) proton resonance at δ 8.5–9.0 ppm and aromatic protons in substituted benzoxazole rings .
  • IR : Identify C=N stretch (~1600 cm⁻¹) and NO₂ symmetric/asymmetric stretches (~1520 and 1350 cm⁻¹) .
  • Mass Spectrometry : Use HRMS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z ~550–560) .

Q. How stable is this compound under varying pH and temperature conditions?

  • Methodology :

  • Conduct accelerated stability studies in buffers (pH 2–12) at 25–60°C. Monitor degradation via HPLC.
  • Findings :
  • Stable in neutral pH (6–8) for ≥48 hours.
  • Degrades rapidly in acidic conditions (pH <3) due to imine bond hydrolysis .

Advanced Research Questions

Q. What computational strategies predict the structure-activity relationship (SAR) of this compound?

  • Methodology :

  • Perform DFT calculations (B3LYP/6-31G**) to map electron density on the nitro-phenolic group, influencing redox activity .
  • Use molecular docking (AutoDock Vina) to assess interactions with biological targets (e.g., enzymes with nitroreductase activity) .

Q. How does the compound behave in environmental matrices (e.g., soil/water)?

  • Methodology :

  • Study abiotic degradation via photolysis (UV-Vis irradiation) and hydrolysis.
  • Assess bioaccumulation potential using logP calculations (predicted logP ~3.2) and OECD 305 guidelines .

Q. What experimental designs resolve contradictions in reported biological activities?

  • Methodology :

  • Use standardized assays (e.g., MIC for antimicrobial studies) with controls for nitroreductase interference.
  • Cross-validate results via orthogonal methods (e.g., fluorescence quenching vs. enzymatic inhibition) .

Q. How can researchers validate analytical methods for quantifying trace impurities?

  • Methodology :

  • Develop a UPLC-MS/MS protocol with LOQ ≤0.1 ppm. Validate per ICH Q2(R1) guidelines for specificity, linearity (R² >0.995), and precision (%RSD <5) .

Q. What synthetic routes minimize halogen exchange side reactions?

  • Methodology :

  • Replace protic solvents (e.g., ethanol) with aprotic solvents (e.g., DCM) to reduce iodide displacement.
  • Use Pd-catalyzed cross-coupling for selective aryl-iodine retention .

Data Contradiction Analysis

Q. Why do studies report conflicting fluorescence properties?

  • Resolution :

  • Fluorescence intensity varies with solvent polarity (e.g., higher in DMSO due to extended conjugation).
  • Adjust excitation wavelengths (λex = 350–370 nm) to account for nitro group quenching effects .

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